6-(Butan-2-yl)pyrimidin-4-amine
Overview
Description
Pyrimidinamine derivatives, such as “6-(Butan-2-yl)pyrimidin-4-amine”, have been a hot topic in the pesticide field for many years due to their excellent biological activity . They act as mitochondrial complex I electron transport inhibitors (MET I) .
Synthesis Analysis
A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .Molecular Structure Analysis
The optimal structure of the pyridine group was 5-CF3; the optimal structure of the pyrimidine group was 2-CH3-5-Cl-6-CHF2 . The spatial configuration of the carbon atoms connected to R3 plays an important role. When the carbon atom is in S configuration, the fungicidal activity of the compound is the best .Scientific Research Applications
Insecticidal and Antibacterial Potential
Pyrimidine derivatives, including those related to 6-(Butan-2-yl)pyrimidin-4-amine, have been synthesized and evaluated for their insecticidal and antimicrobial activities. One study focused on the synthesis of pyrimidine linked pyrazole heterocyclics and their evaluation against certain insects and selected microorganisms, showcasing the potential for these compounds in developing new insecticidal and antibacterial agents (Deohate & Palaspagar, 2020).
Aminolysis Reactions
Aminolysis of specific pyrimidin-4(3H)-one derivatives under different conditions has been studied, providing insight into reaction mechanisms that could be relevant for the synthesis of novel pyrimidin-4-amine compounds (Novakov et al., 2017).
Antifungal Effects
Compounds structurally related to this compound have been synthesized and tested for their antifungal effects against important types of fungi. This research highlights the potential for developing new antifungal agents based on pyrimidine derivatives (Jafar et al., 2017).
Quantum Chemical Characterization
Quantum chemical methods have been used to characterize hydrogen bonding sites in pyrimidine compounds, providing essential insights into the molecular interactions and stability of these compounds, which could be critical for designing new materials or pharmaceuticals (Traoré et al., 2017).
Catalytic Applications
Research into the synthesis of new N-arylpyrimidin-2-amine derivatives using palladium catalysts opens avenues for the development of novel heterocyclic compounds with potential applications in various fields, including materials science and pharmaceuticals (El-Deeb, Ryu, & Lee, 2008).
Mechanism of Action
Target of Action
Pyrimidinamine derivatives are known to have a wide range of pharmacological applications . They are reported to exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Result of Action
Given the wide range of pharmacological effects exhibited by pyrimidinamines , it can be inferred that the compound might have diverse effects at the molecular and cellular level, depending on the specific target and pathway it interacts with.
Future Directions
Pyrimidinamine derivatives are considered promising agricultural compounds due to their outstanding activity and their mode of action which is different from other fungicides . With the increasing evolution of pesticide resistance, there is a consensus to develop new agrochemicals in which both non-target resistance and target resistance have not evolved . Therefore, the future direction would likely involve the continued exploration and development of new pyrimidinamine derivatives.
Biochemical Analysis
Biochemical Properties
6-(Butan-2-yl)pyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, such as inducible nitric oxide synthase and tumor necrosis factor-α . These interactions suggest that this compound may have potential anti-inflammatory properties. Additionally, it can bind to specific proteins, altering their conformation and activity, which can impact various cellular processes.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound can modulate the expression of genes involved in cell proliferation and apoptosis . This modulation can lead to altered cell growth and survival, making it a potential candidate for anticancer research. Furthermore, it affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which are crucial for cell signaling and regulation . This inhibition can result in altered signaling pathways and cellular responses. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions and the specific cell type being studied. In some cases, prolonged exposure to this compound can lead to adaptive cellular responses, such as changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of careful dosage optimization in preclinical studies to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways within the cell. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic transformations can influence the compound’s activity and toxicity, as well as its overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein . Additionally, it can bind to plasma proteins, influencing its distribution and accumulation in different tissues. These interactions can affect the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biological activity. For instance, nuclear localization may enhance its ability to modulate gene expression, while mitochondrial localization may impact cellular energy metabolism.
Properties
IUPAC Name |
6-butan-2-ylpyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-3-6(2)7-4-8(9)11-5-10-7/h4-6H,3H2,1-2H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXJQDAMSVBCEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=NC=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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